molecular formula C16H14N2OS2 B3277629 N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE CAS No. 663186-02-5

N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE

Cat. No.: B3277629
CAS No.: 663186-02-5
M. Wt: 314.4 g/mol
InChI Key: YUFZPSYDCQHKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is a chemical compound of significant interest in medicinal chemistry research due to its benzothiazole core. Benzothiazole derivatives are recognized as a versatile and privileged scaffold in experimental drug design, demonstrating a wide spectrum of pharmacological activities in scientific studies . While the specific research profile of this analog is still being explored, structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), representing the first class of selective pharmacological tools for this atypical Cys-loop receptor . This suggests potential applications in neuroscience research for investigating ion channel function. Furthermore, various substituted benzothiazole derivatives have been synthesized and shown to possess notable anti-inflammatory and analgesic properties in preclinical models, with molecular docking analyses indicating strong binding affinities to relevant target receptors . The presence of the ethylsulfanyl (ethylthio) group in the structure may influence its physicochemical properties and biological activity. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-2-20-13-9-5-3-7-11(13)15(19)18-16-17-12-8-4-6-10-14(12)21-16/h3-10H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFZPSYDCQHKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE typically involves the condensation of 2-aminobenzothiazole with 2-(ethylsulfanyl)benzoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or DMF (dimethylformamide) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antifungal and antibacterial properties, showing activity against a range of pathogens.

    Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1,3-Benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide with structurally or functionally related compounds, focusing on molecular properties, synthesis routes, and regulatory status.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Application Regulatory Status
This compound C₁₆H₁₄N₂OS₂ 330.42 Benzothiazole, ethylsulfanyl Under investigation (potential kinase inhibition) Not restricted
N-((2Z)-3-(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene)benzamide C₂₈H₂₄N₂O₂S 452.58 Biphenyl, tetrahydrobenzothiazole Early-stage research (no analytical data) Sold as a rare chemical
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides Varies ~350–400 Quinoxalinyl, thiadiazole Antimicrobial, antitumor Not reported
4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide C₉H₁₀N₄O₂S₂ 294.33 Thiadiazole, sulfonamide Antibacterial (banned in Sweden) Banned (Sweden)
(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide C₁₆H₂₂N₆O₂ 354.40 Imidazole, urea derivative Antifungal, anti-inflammatory Research phase

Key Comparisons

Structural Complexity and Substituent Effects The target compound’s ethylsulfanyl group differentiates it from analogs like the thiadiazole-containing benzamides in and the imidazolyl benzamides in . This substitution may improve membrane permeability compared to polar groups (e.g., hydroxyquinoxalin in ), though it reduces molecular weight relative to the biphenyl-tetrahydrobenzothiazole derivative in . Unlike the sulfonamide-based compound in , which has a sulfonamide linkage and thiadiazole ring, the target compound’s amide bond and benzothiazole core may offer distinct binding interactions in biological systems.

Synthetic Accessibility The synthesis of the target compound likely involves coupling 2-(ethylsulfanyl)benzoic acid with 2-aminobenzothiazole, a route simpler than the multi-step processes required for biphenyl derivatives (e.g., ) or quinoxaline-thiadiazole hybrids (e.g., ). In contrast, the imidazolyl benzamide in requires functionalization with a urea group, which adds synthetic complexity.

Bioactivity and Applications While the target compound’s bioactivity remains under investigation, analogs like the thiadiazolyl benzamides in show antimicrobial and antitumor activity, attributed to their quinoxaline moiety. The imidazolyl benzamide in exhibits antifungal properties, likely due to the imidazole ring’s metal-binding capacity. The banned sulfonamide derivative in highlights regulatory risks associated with structural motifs like thiadiazole-sulfonamide combinations, which may cause adverse effects.

Research Findings and Implications

  • Pharmacological Potential: The ethylsulfanyl group in the target compound may enhance metabolic stability, a common limitation in benzothiazole derivatives. This could make it a candidate for kinase inhibition studies, similar to imatinib-like scaffolds.
  • Synthetic Advantages: Its straightforward synthesis contrasts with the labor-intensive routes for quinoxaline-thiadiazole hybrids , positioning it as a more accessible lead compound.
  • Safety Profile : Unlike the banned sulfonamide in , the target compound’s benzamide core lacks sulfonamide-related toxicity risks, suggesting a safer profile for further development.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Structure

The chemical structure of this compound can be depicted as follows:

C15H14N2S2\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}_2

Key Characteristics

  • Molecular Weight: 298.41 g/mol
  • IUPAC Name: this compound
  • CAS Number: 904827-89-0

Anticancer Properties

Research has indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the activity of key oncogenic pathways such as EGFR and HER-2, which are crucial in breast and lung cancer proliferation .

Case Study: EGFR/HER-2 Inhibition

In a study involving a series of benzothiazole derivatives, it was found that specific compounds could effectively inhibit the kinase activity of EGFR and HER-2. The results demonstrated a marked reduction in cell viability in breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549 and H1975) cell lines, particularly with compounds targeting SK-BR-3 cells .

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. The compound this compound has shown potential in inhibiting various bacterial strains, making it a candidate for further development in antimicrobial therapies.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound can bind to the active sites of enzymes, blocking substrate access and inhibiting their activity.
  • Receptor Modulation: It may interact with cell surface receptors, influencing downstream signaling pathways critical for cell growth and survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other benzothiazole derivatives:

Compound NameBiological ActivityUnique Features
N-(1,3-benzothiazol-2-yl)-4-substituted benzamidesAnticancer, AntimicrobialVaries based on substituents
2-arylbenzothiazolesAntimicrobialContains aryl groups enhancing activity

This compound stands out due to its specific ethylsulfanyl group that enhances its biological activities compared to other derivatives .

Research Findings Summary

Recent research has highlighted several promising findings regarding the biological activity of this compound:

  • Anticancer Activity: Significant inhibition of cancer cell proliferation in vitro.
  • Antimicrobial Efficacy: Effective against various bacterial strains.
  • Potential for Drug Development: The unique structure suggests opportunities for developing new therapeutic agents targeting specific diseases.

Table of Research Findings

Study ReferenceBiological ActivityFindings
AnticancerInhibition of EGFR/HER-2 in cancer cells
AntimicrobialEffective against multiple bacterial strains

Q & A

Q. What are the key synthetic pathways for N-(1,3-Benzothiazol-2-YL)-2-(ethylsulfanyl)benzamide?

The synthesis typically involves multi-step reactions, starting with coupling a benzothiazole precursor (e.g., 2-hydrazinobenzothiazole) with a sulfanyl-substituted benzoyl chloride. Reactions are conducted under reflux in solvents like ethanol or dichloromethane. Thin-layer chromatography (TLC) is used to monitor progress, and purification is achieved via recrystallization or column chromatography .

Q. What analytical techniques are employed to confirm the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfanyl, amide). Mass spectrometry (MS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What are the hypothesized biological targets of this compound?

Benzothiazole derivatives are known to target enzymes like carbonic anhydrase, which regulates pH and ion transport. Inhibition of such enzymes may underlie observed antimicrobial or anticancer activity. Structural analogs have shown binding to kinase domains in computational studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Yield optimization requires precise control of temperature, solvent polarity (e.g., dimethylformamide for better solubility), and catalyst selection (e.g., triethylamine for acid scavenging). Reaction kinetics can be tracked via HPLC, and microwave-assisted synthesis may reduce time .

Q. What computational methods aid in understanding the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like carbonic anhydrase. Molecular dynamics (MD) simulations assess stability of ligand-protein complexes. Hirshfeld surface analysis identifies critical non-covalent interactions in the crystal lattice .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Orthogonal assays (e.g., enzymatic vs. cell-based) validate activity. Structural analogs and isotopic labeling (e.g., ¹⁵N) help isolate pharmacophore contributions .

Q. What strategies are used in structure-activity relationship (SAR) studies for this compound?

SAR involves systematic substitution of the benzothiazole core (e.g., replacing ethylsulfanyl with methylsulfonyl) and testing analogs for bioactivity. Quantitative SAR (QSAR) models correlate substituent properties (e.g., logP, polar surface area) with activity .

Methodological Notes

  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves 3D structure, with refinement using SHELXL .
  • Toxicity Screening : Use orthogonal assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) to differentiate target effects from off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLSULFANYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.